Alisporivir

Content Navigation

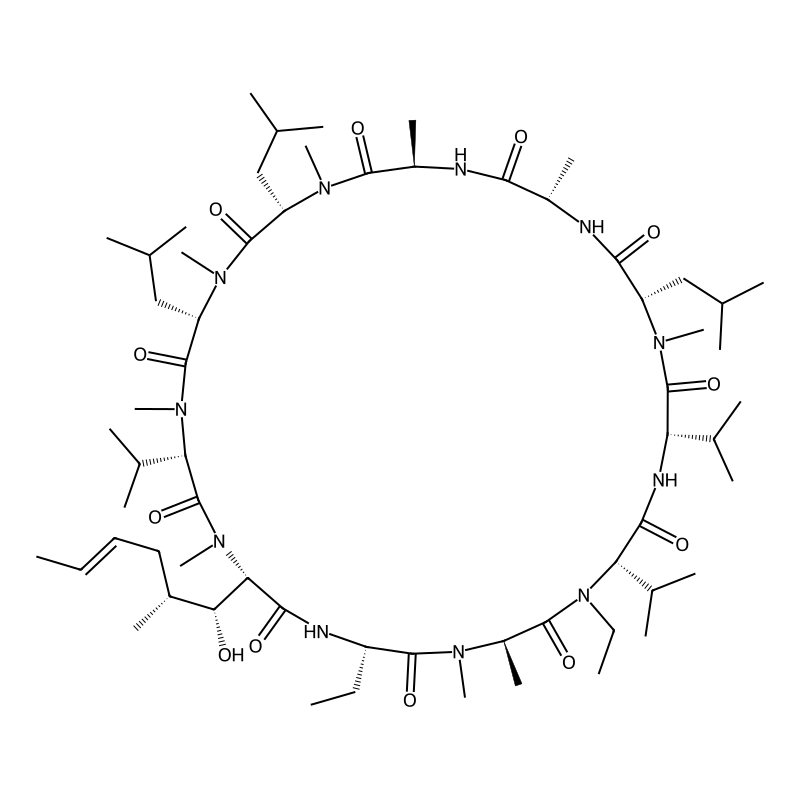

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Structural Basis of CypA Inhibition and Non-Immunosuppression

Alisporivir inhibits the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypA by binding tightly to its hydrophobic catalytic pocket [1] [2]. The inhibitor forms a complex with CypA, and the key to its non-immunosuppressive nature lies in the specific modifications at its amino acid residues 3 and 4.

- Residue 3: Sarcosine in CsA is replaced by N-methyl-D-alanine (DAM) [1].

- Residue 4: N-methyl-L-leucine in CsA is replaced by N-ethyl-L-valine (NEV) [1].

The conformation of the NEV4 side chain in the CypA-Alisporivir complex sterically hinders interaction with calcineurin, a phosphatase essential for T-cell activation [1] [3]. This structural feature prevents the formation of the immunosuppressive ternary complex (CypA-drug-calcineurin) that is characteristic of cyclosporine A [1].

Antiviral Mechanisms of Action

This compound exhibits broad-spectrum antiviral activity by disrupting the reliance of various viruses on host cyclophilins. The table below summarizes its efficacy and mechanisms against key viruses.

| Virus | Proposed Antiviral Mechanism | Experimental Evidence/Model |

|---|---|---|

| Hepatitis C Virus (HCV) | Binds CypA, preventing CypA-induced isomerization in Domain II of NS5A; disrupts replication complex formation [4]. | Genotype 1b replicon cells (Huh 9-13); EC₅₀: 0.03 µM; high barrier to resistance (D320E mutation in NS5A) [4]. |

| Hepatitis B Virus (HBV) | Reduces HBV DNA replication and HBsAg secretion via inhibition of CypA, B, C, and D [5]. | HepG2215, Huh-7, HepaRG cells; dose-dependent reduction in HBV DNA; potentiated when combined with telbivudine [5]. |

| Human Immunodeficiency Virus (HIV-1) | Binds directly to the proline-rich domain of the HIV-1 capsid, interfering with uncoating and nuclear import [2]. | Jurkat T-cell line and primary human CD4+ T cells; disrupts capsid binding to host factors [2]. |

| Coronaviruses (e.g., SARS-CoV-2) | Disrupts Cyp-viral protein interactions critical for replication; may modulate innate immune signaling [6]. | In vitro activity against HCoV-229E, SARS-CoV, MERS-CoV; EC₅₀ in low micromolar range [6]. |

Beyond directly targeting viral replication, this compound also influences the host's immune response to infection. It has been shown to stimulate antigen presentation by increasing the surface expression of Major Histocompatibility Complex class I (MHC-I) molecules, without affecting their overall protein or transcript levels [7] [8]. This enhancement, which is blocked by proteasome inhibitors, is believed to increase the availability of peptide antigens, leading to a ~40% enhancement in antigen-specific CD8+ T cell activation [7] [8].

Key Experimental Models and Protocols

The following diagram and table outline common methodologies used to study this compound's mechanisms.

Experimental approaches for investigating this compound's mechanisms, spanning virological models, functional cellular assays, and structural biology techniques.

| Experimental Area | Protocol Summary | Key Readouts |

|---|---|---|

| In Vitro Antiviral Activity | Incubate virus-infected or replicon-harboring cells (e.g., Huh-7, HepG2, HepaRG, Jurkat) with serial dilutions of this compound. Refresh media/drug daily [5]. | EC₅₀: Concentration for 50% efficacy; IC₅₀ for cytotoxicity; viral RNA/DNA load (qPCR/RT-qPCR); viral protein expression (ELISA, Western) [5] [4]. |

| Resistance Selection | Culture replicon cells (e.g., Huh 9-13 for HCV) under increasing this compound pressure, passaging over months upon adaptation [4]. | Time to resistance emergence; sequencing to identify conserved mutations (e.g., NS5A D320E); cross-resistance profiling with other antivirals [4]. |

| siRNA Knockdown | Transfect cells (e.g., HepG2215) with siRNA targeting specific cyclophilins (CypA, B, C, D) using lipid-based transfection [5]. | mRNA knockdown efficiency (qPCR); effect on viral replication vs. This compound treatment; intracellular vs. secreted viral antigen levels [5]. |

| Antigen Presentation Assay | Pre-treat HLA-A2+ hepatoma cells expressing viral antigen with this compound. Co-culture with antigen-specific CD8+ T cells after drug washout [7]. | T-cell activation (% IFN-γ+ by flow cytometry); MHC-I surface expression (GeoMFI by flow cytometry) [7]. |

| Structural Studies | Purify recombinant human CypA. Co-crystallize with this compound. Collect diffraction data and solve structure [1]. | Atomic-resolution structure of complex; analysis of binding interactions and conformational changes [1]. |

Broader Therapeutic Implications

Research on this compound highlights the promise of host-targeting antivirals, which can offer a higher genetic barrier to resistance compared to direct-acting antivirals [4]. Its broad-spectrum potential stems from targeting host proteins that multiple viruses exploit [6]. Beyond virology, this compound's inhibition of cyclophilin D is being explored for treating mitochondrial dysfunction-related conditions, including Duchenne muscular dystrophy, by preventing mitochondrial permeability transition pore (MPTP) opening [1] [2] [9].

The information from the search results provides a strong foundation for your technical guide. For the most current research developments, checking recent publications in specialized journals or patent databases would be a logical next step.

References

- 1. X-ray structure of this compound in complex with cyclophilin A at ... [pmc.ncbi.nlm.nih.gov]

- 2. Cyclophilin inhibition as a strategy for the treatment of ... [frontiersin.org]

- 3. X-ray structure of this compound in complex with cyclophilin A at ... [semanticscholar.org]

- 4. DEB025 (this compound) Inhibits Hepatitis C Virus Replication by ... [journals.plos.org]

- 5. This compound Inhibition of Hepatocyte Cyclophilins Reduces HBV ... [pmc.ncbi.nlm.nih.gov]

- 6. Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors ... [mdpi.com]

- 7. The cyclophilin-inhibitor this compound stimulates antigen ... [pmc.ncbi.nlm.nih.gov]

- 8. The cyclophilin-inhibitor this compound stimulates antigen ... [sciencedirect.com]

- 9. The cyclophilin inhibitor this compound prevents hepatitis C virus ... [iris.unil.ch]

Alisporivir structure cyclosporin A analog differences

Structural Modifications and Molecular Mechanism

The core structural differences between alisporivir and CsA reside at two key amino acid positions, which fundamentally alter its biological activity.

| Feature | Cyclosporin A (CsA) | This compound (ALV) |

|---|---|---|

| Residue at Position 3 | Sarcosine (SAR) [1] | N-methyl-d-alanine (DAM, or Me-alanine) [1] [2] |

| Residue at Position 4 | N-methyl-l-leucine (MLE) [1] | N-ethyl-l-valine (NEV) [1] [2] |

| Primary Target | Cyclophilin A (CypA) [1] [3] | Cyclophilin A (CypA) [1] [2] |

| Immunosuppressive | Yes [1] [3] | No [1] [4] [2] |

| Calcineruin Binding | Yes (via CypA-CsA complex) [1] [3] | No (side-chain of NEV4 blocks interaction) [1] [5] [4] |

These modifications achieve two critical outcomes:

- Enhanced Target Binding: The changes result in a slightly higher binding affinity for Cyclophilin A (CypA) and a significantly slower dissociation rate from the target compared to CsA [1].

- Abolished Immunosuppression: The conformation of the N-ethyl-l-valine (NEV) side chain at position 4 creates a steric hindrance that prevents the CypA-ALV complex from recruiting and binding to calcineurin [1] [5] [4]. Since the inhibition of calcineurin is the key step in suppressing T-cell activation, this change renders this compound non-immunosuppressive [1] [3].

The following diagram illustrates the divergent signaling pathways triggered by CsA and this compound due to their structural differences:

Divergent mechanisms of Cyclosporin A and this compound.

Quantitative Binding and Functional Data

The table below summarizes key experimental data comparing the binding and functional effects of this compound and CsA.

| Parameter | Cyclosporin A (CsA) | This compound (ALV) | Experimental Context & Notes |

|---|---|---|---|

| Kd for CypA | ~11 nM [1] | ~7-8 nM [1] | Measured against human Cyclophilin A. ALV has a slightly higher affinity. |

| koff from CypA | 27 ± 3 × 10⁻⁴ s⁻¹ [1] | 2.4 ± 0.1 × 10⁻⁴ s⁻¹ [1] | ALV dissociates from CypA ~10x slower, indicating a more stable complex. |

| Anti-HCV EC₅₀ | - | Low nM range [2] | In HCV replicon assays; ALV is 5-10x more potent than CsA in cellular models [1]. |

| MPT Pore Inhibition | Effective at ≤1 μM [6] [7] | Effective at ≤1 μM [6] [7] | Both inhibit the Mitochondrial Permeability Transition pore, likely via CypD inhibition. |

| Mitochondrial Respiration | Suppressed at 5 μM [6] | More pronounced suppression at 5 μM [6] | High, non-therapeutic concentrations; effect may be due to membrane interaction. |

Key Experimental Methodologies

The following are detailed methodologies for key experiments used to characterize this compound.

X-ray Crystallography of the CypA-ALV Complex

This method is used to determine the high-resolution 3D structure of the protein-ligand complex.

- Macromolecule Production: The gene for human CypA is cloned into an expression vector (e.g., pET-15b) with an N-terminal His-tag. The protein is expressed in E. coli BL21(DE3) cells induced by IPTG [1].

- Purification: CypA is purified using nickel-affinity chromatography (e.g., HisTrap column). The His-tag is cleaved using thrombin and removed via a second nickel-affinity step [1].

- Crystallization: The purified CypA is complexed with this compound and crystallized. Crystals of the CypA-ALV complex were grown and cryo-cooled for data collection [1].

- Data Collection & Refinement: X-ray diffraction data is collected (e.g., at 1.5 Å resolution). The structure is solved using molecular replacement and refined with programs like REFMAC or PHENIX [1] [5].

Assessment of Mitochondrial Function

This protocol evaluates the compound's effect on mitochondrial bioenergetics and the MPT pore.

- Mitochondrial Isolation: Mitochondria are isolated from rat skeletal muscle or mouse liver via differential centrifugation [6] [7].

- Calcium Capacity Assay: Mitochondria are incubated with Ca²⁺ pulses. Calcium capacity is measured as the amount of Ca²⁺ required to trigger the MPT (indicated by mitochondrial swelling). Compounds are tested at 1 μM for specific inhibition [6].

- Oxidative Phosphorylation: Oxygen consumption rates (States 2, 3, and 4) are measured using a Clark-type oxygen electrode. Parameters like ADP/O and Respiratory Control Index (RCI) are calculated [6] [7].

- Membrane Potential (ΔΨ): Changes in ΔΨ are assessed using fluorescent dyes like Safranin O [6].

NMR Spectroscopy for Structural Analysis

This technique analyzes the solution-phase structure and dynamics of the compounds themselves.

- Sample Preparation: CsA and ALV are dissolved in deuterated chloroform (CDCl₃) [6] [8].

- Data Acquisition: ¹H and ¹³C NMR spectra are acquired to assign chemical shifts. 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are performed to determine through-space nuclear Overhauser effects (NOEs), which provide distance constraints [8].

- Structure Calculation: The NOE-derived distance restraints are used in molecular dynamics (MD) simulations to compute the three-dimensional structures of the molecules and assess their backbone flexibility [6].

Therapeutic Applications and Mechanisms

The unique properties of this compound make it a promising therapeutic candidate for several conditions:

- Antiviral Therapy: this compound has shown high potency against Hepatitis C Virus (HCV) in clinical trials by inhibiting the CypA-dependent replication machinery of the virus. Its high genetic barrier to resistance and pangenotypic activity are major advantages [1] [2]. It also exhibits activity against other viruses like HIV and Equine arteritis virus that depend on cyclophilins [1].

- Mitochondrial Diseases & Metabolic Disorders: By inhibiting cyclophilin D (CypD), this compound blocks the MPT pore, a key driver of mitochondrial dysfunction. This has shown benefit in models of Duchenne muscular dystrophy [1] and diabetes mellitus. In diabetic mice, this compound treatment improved glucose tolerance, restored mitochondrial ultrastructure and function, and reduced oxidative stress in skeletal muscle [7].

References

- 1. X-ray structure of this compound in complex with cyclophilin A at ... [pmc.ncbi.nlm.nih.gov]

- 2. Profile of this compound and its potential in the treatment of ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of Cyclophilin A for Inflammatory Diseases & Cancers [pmc.ncbi.nlm.nih.gov]

- 4. X-ray structure of this compound in complex with cyclophilin A at ... [semanticscholar.org]

- 5. 8R7T: Crystal Structure of Cyclophilin TgCyp23 from ... [rcsb.org]

- 6. Comparison of structural properties of cyclosporin A and its ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Treatment Alleviates Mitochondrial Dysfunction ... [mdpi.com]

- 8. Comparison of cyclosporin variants B–E based on their ... [sciencedirect.com]

Alisporivir host targeting antiviral mechanism

Core Mechanism of Action

Alisporivir exerts its antiviral effect by neutralizing the peptidyl-prolyl isomerase activity of cyclophilin A (CypA), a plentiful host cytosolic protein [1]. This interaction is crucial for the replication of HCV.

The following diagram illustrates the fundamental mechanism of action of this compound and its key differentiator from the immunosuppressive Cyclosporine A (CsA).

> this compound inhibits HCV replication by binding to host Cyclophilin A, without forming the immunosuppressive ternary complex with calcineurin.

This compound is a non-immunosuppressive derivative of Cyclosporine A (CsA) [1]. Its structure differs from CsA through specific amino acid modifications that enhance its binding affinity for cyclophilins while abolishing its binding to calcineurin, the key step required for immunosuppression [1].

Preclinical and Clinical Antiviral Profile

This compound demonstrates potent, broad-spectrum antiviral activity in preclinical and clinical studies.

| Profile Aspect | Key Findings | Experimental Context / Citation | | :--- | :--- | :--- | | Antiviral Potency |

- In vitro IC₅₀: Nanomolar (nM) range against multiple genotypes.

- In vivo: Potent effect in chimeric mouse model.

- Synergistic or additive effects with DAAs (protease/polymerase inhibitors) and IFNα.

- Suppresses emergence of DAA-resistant variants.

In clinical trials, this compound-based regimens showed high efficacy. The VITAL-1 study in patients with HCV genotype 2 or 3 demonstrated that an interferon-free regimen of this compound plus Ribavirin achieved Sustained Virological Response (SVR24) rates of 80% to 85% [2]. For patients who achieved a Rapid Virological Response (RVR) and continued this IFN-free regimen, the per-protocol SVR24 rate was 92% [2].

Additional Immunostimulatory Mechanism

Beyond directly inhibiting viral replication, this compound has a distinct immunostimulatory effect by enhancing antigen presentation.

> this compound enhances antiviral immunity by promoting MHC-I antigen presentation and CD8+ T-cell activation.

Research shows that this compound pretreatment of hepatoma cells increased MHC-I surface expression by about 40%, leading to significantly enhanced activation of antigen-specific CD8+ T cells [3]. This effect was not due to increased MHC-I protein production, but rather to enhanced peptide availability, as it was completely blocked by proteasome inhibitors [3].

Key Experimental Protocols

To evaluate this compound's effects, specific and robust experimental methodologies were employed.

In Vitro Antiviral Activity and Resistance Profiling

- HCV Replicon System: Huh7 hepatoma cells harboring self-replicating HCV subgenomic RNAs (genotypes 1a, 1b, 2a, 3) are used [1].

- Compound Incubation: Replicon cells are treated with serial dilutions of this compound.

- Endpoint Measurement: Antiviral activity is quantified by measuring the reduction in HCV RNA levels (via RT-PCR) or the number of replicon-positive cells (via luciferase activity or immunofluorescence) [1].

- Resistance Selection: Conducted by passaging replicon cells under increasing this compound pressure. The resistance profile is cross-checked against other DAAs and IFNα [1].

Functional Antigen Presentation Assay

- Target Cells: Hepatoma cell lines (Huh6.1, HepG2) endogenously expressing HLA-A*02 and stably transduced with an epitope-matched HCV NS5B protein [3].

- Drug Treatment & Co-culture: Target cells are pretreated with this compound, washed, and co-cultured with NS5B-specific, HLA-A*02-restricted CD8+ T cells at a 1:1 effector-to-target ratio for 5 hours [3].

- Readout: T cell activation is quantified by flow cytometric analysis of intracellular IFN-γ staining [3]. MHC-I surface expression is measured using specific antibodies (e.g., anti-HLA-A*02, anti-β2 microglobulin) [3].

Pharmacokinetics and Clinical Safety

| Property | Description |

|---|---|

| Administration | Oral soft gel capsules [1]. |

| Absorption | Rapid, with peak plasma levels reached within 2 hours [1]. |

| Metabolism | Oxidized by cytochrome P450 3A4 (CYP3A4) in the liver [1]. |

| Elimination | Ultimately excreted in bile [1]. |

| Half-life & Dosing | Terminal half-life ~100 hours; supports once-daily dosing. A high loading dose is used to achieve steady-state levels rapidly [1]. |

The most frequent clinical adverse events were similar to those of Peg-IFNα and Ribavirin (headache, nausea, fatigue) [1]. The main laboratory abnormality was hyperbilirubinemia, related to transporter inhibition and not associated with liver toxicity [1]. This compound-based IFN-free regimens showed markedly better safety and tolerability compared to IFN-containing regimens [2].

Future Directions and Broader Significance

This compound's success as a host-targeting agent paved the way for its consideration as a broad-spectrum antiviral candidate [3] [4]. Because cyclophilins are involved in the life cycle of many other viruses (like HIV, HBV, and coronaviruses), targeting this host factor represents a promising strategy for pan-viral therapy [3]. The lessons learned from its development, particularly the high barrier to resistance, continue to inform antiviral drug discovery for other pathogens [4].

References

- 1. Profile of this compound and its potential in the treatment of ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound plus ribavirin, interferon free or in combination ... [pubmed.ncbi.nlm.nih.gov]

- 3. The cyclophilin-inhibitor this compound stimulates antigen ... [pmc.ncbi.nlm.nih.gov]

- 4. Accelerating antiviral drug discovery: lessons from COVID-19 [nature.com]

Quantitative Binding Affinity (Kd/Ki) of Alisporivir

The following table summarizes the available quantitative data on alisporivir's binding to different cyclophilin proteins.

| Cyclophilin Target | Affinity Value (Kd/Ki) | Measurement Type | Experimental Method | Source Context |

|---|---|---|---|---|

| Human Cyclophilin A (CypA) | 0.34 nM | Inhibition Constant (Ki) | PPIase activity inhibition assay [1] | |

| Human Cyclophilin B (CypB) | 9.8 nM | Dissociation Constant (Kd) | Fluorescence measurements [2] |

A lower Kd/Ki value indicates a higher binding affinity. This compound's sub-nanomolar Ki for CypA demonstrates exceptionally tight binding [1].

Structural Basis for High Affinity and Specificity

This compound is a derivative of Cyclosporin A (CsA), modified to eliminate immunosuppressive activity while retaining or enhancing cyclophilin binding [3].

- Key Structural Modifications: this compound differs from CsA at two positions: position 3 (sarcosine replaced by N-methyl-D-alanine) and position 4 (N-methylleucine replaced by N-ethylvaline) [1] [3].

- Mechanism of Non-Immunosuppression: The modification at position 4 is critical. It prevents the drug-cyclophilin complex from binding to and inhibiting calcineurin, the phosphatase whose inhibition leads to immunosuppression [1]. This allows this compound to target pathogen cyclophilins without compromising the host immune system.

Structural mechanism of this compound versus cyclosporin A

Key Experimental Methodologies

The binding affinity and inhibitory properties of this compound have been characterized using several techniques.

- Enzymatic Inhibition Assays: The primary method for determining the inhibition constant (Ki). These assays measure the drug's ability to inhibit the peptidyl-prolyl isomerase (PPIase) activity of cyclophilins [1]. The 0.34 nM Ki for CypA was likely determined this way.

- X-ray Crystallography: This technique has been used to solve the high-resolution 3D structure of cyclophilins (including those from pathogens like Toxoplasma gondii) in complex with this compound. It reveals the precise atomic interactions within the binding pocket, providing a structural explanation for the high affinity [1].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides complementary, residue-level insights into protein-ligand interactions. It has been used to study how this compound disrupts the interaction between CypA and the HCV protein NS5A [4].

Application in Antiviral Therapy

This compound's high-affinity cyclophilin binding underlies its broad-spectrum antiviral activity.

- Mechanism of Action: By tightly binding to host cyclophilin A, this compound neutralizes its PPIase activity. This prevents the cyclophilin from facilitating the replication of viruses like Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV), likely by disrupting its interaction with viral proteins [5] [4] [3].

- Therapeutic Advantage: This host-targeting mechanism provides a high genetic barrier to resistance and is effective across multiple HCV genotypes, making it a valuable candidate for combination therapies [4] [3].

References

- 1. Evaluating the potential of non‐immunosuppressive cyclosporin... [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Binding Studies of Cyclophilins to ... [sciencedirect.com]

- 3. Profile of this compound and its potential in the treatment of ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DEB025 ( this compound ) Inhibits Hepatitis C Virus Replication... | PLOS One [journals.plos.org]

- 5. This compound Inhibition of Hepatocyte Cyclophilins Reduces HBV ... [pmc.ncbi.nlm.nih.gov]

Alisporivir molecular dynamics simulation studies

Molecular Dynamics Simulation & Binding Studies

A 2022 study employed in silico docking and molecular dynamic simulation to investigate the interaction between alisporivir and its putative target in Plasmodium falciparum, PfCyclophilin 19B [1].

The simulations predicted a strong interaction, which was subsequently confirmed through biophysical assays, yielding a binding affinity (Kd) of 354.3 nM [1]. This indicates high-affinity binding, a desirable property for a potential drug candidate. The research proposed that this compound exerts its antimalarial effect by targeting this specific protein.

Experimental Validation & Antimalarial Efficacy

The same study provided robust experimental data to validate the computational predictions and demonstrate the drug's effectiveness. The table below summarizes the key quantitative findings:

| Parameter | Finding | Significance |

|---|---|---|

| Binding Affinity (Kd) | 354.3 nM [1] | Confirms high-affinity binding to the target protein. |

| Activity vs. Artemisinin-Resistant Strain | IC50 Ri = 1.15 ± 0.04 [1] | Potent activity against resistant parasites (Ri: Resistance Index). |

| Activity vs. Chloroquine-Resistant Strain | IC50 Ri = 2.14 ± 0.23 [1] | Retains activity against another resistant strain. |

| Ring Survival Assay | Significant decrease in survival [1] | Effectively kills artemisinin-resistant ring-stage parasites. |

| Interaction with DHA | Synergistic effect [1] | Enhances the efficacy of dihydroartemisinin (DHA). |

Detailed Experimental Protocols

To help you understand and potentially replicate these findings, here are the detailed methodologies for the key experiments cited.

Molecular Docking and Dynamics Simulation The study used in silico docking studies and molecular dynamic simulation to predict the interaction of this compound with the PfCyclophilin 19B protein. The specific software or force fields used are not detailed in the abstract, but the workflow involved simulating the binding pose and interaction dynamics to predict binding strength, which was later confirmed experimentally [1].

Biophysical Binding Assay A biophysical assay (such as Surface Plasmon Resonance or Isothermal Titration Calorimetry) was used to determine the binding affinity. The reported dissociation constant (Kd) was 354.3 nM, which quantitatively confirmed the strong binding predicted by the simulation [1].

Antimalarial Activity Assay (IC50) The half-maximal inhibitory concentration (IC50) of this compound was determined against both chloroquine-resistant (PfRKL-9) and artemisinin-resistant (PfKelch13R539T) strains of P. falciparum. The Resistance Index (Ri), defined as the ratio of the IC50 of the resistant line to the sensitive line, was calculated to be 2.14 ± 0.23 and 1.15 ± 0.04, respectively, indicating potent activity [1].

Ring Survival Assay (RSA) This assay specifically tests the ability of a drug to kill early ring-stage parasites, which is critical for overcoming artemisinin resistance. The artemisinin-resistant strain PfKelch13R539T was treated with this compound, and a significant decrease in parasite survival was observed [1].

Drug Interaction Assay To evaluate the combination therapy potential, this compound was tested in combination with dihydroartemisinin (DHA). The study found that this compound acted synergistically with DHA, increasing the artemisinin's efficacy against the resistant parasites [1].

Research Workflow and Molecular Interaction

The following diagram illustrates the integrated computational and experimental workflow used in the study to validate this compound as an antimalarial agent.

Key Insights and Implications for Drug Development

The molecular dynamics simulation was pivotal in providing a rational basis for repurposing this compound against malaria [1]. Key implications include:

- Overcoming Resistance: The research supports the strategy of targeting host-derived parasite proteins or resistance mechanisms (like PfCyclophilin 19B, which was overexpressed in artemisinin-resistant strains) to combat drug-resistant malaria [1].

- Clinical Potential: The nanomolar-range activity, synergy with artemisinin, and efficacy in a ring survival assay make this compound a strong candidate for use in combination therapy regimens [1].

References

Alisporivir Application Notes and Protocols for Hepatitis C Virus Treatment

Drug Profile and Mechanism of Action

Alisporivir (ALV, previously known as Debio-025) represents a novel class of anti-hepatitis C virus (HCV) agents known as host-targeting antivirals (HTAs). Unlike direct-acting antivirals (DAAs) that target viral proteins, this compound acts on the host protein cyclophilin A (CypA), which is essential for HCV replication. This unique mechanism provides this compound with several distinctive pharmacological advantages, including a pangenotypic activity profile and a high genetic barrier to resistance, addressing significant limitations of earlier HCV therapies. [1]

The molecular mechanism of this compound involves neutralizing the peptidyl-prolyl isomerase activity of cyclophilin A, an abundant host cytosolic protein. Cyclophilin A normally interacts with HCV non-structural protein 5A (NS5A) to facilitate the formation of the viral replication complex. This compound specifically blocks the interaction between cyclophilin A and domain II of NS5A, preventing the conformational changes necessary for viral replication. This mechanism is distinct from all classes of DAAs (NS3/4A protease inhibitors, NS5B polymerase inhibitors, and NS5A inhibitors), explaining the absence of cross-resistance between this compound and these direct-acting agents. [1] [2]

From a chemical perspective, this compound is a synthetic derivative of cyclosporine A with modifications that enhance its binding affinity for cyclophilins while eliminating immunosuppressive activity. Specifically, this compound differs from cyclosporine A through replacement of sarcosine with Me-alanine at position 3, leucine with valine at position 4, and N-ethylation instead of N-methylation. These structural changes abolish the compound's ability to bind calcineurin, thereby removing the immunosuppressive effects associated with cyclosporine while retaining potent anti-HCV activity. [1]

Clinical Efficacy and Clinical Trial Data

Phase I and II Clinical Trial Results

Clinical studies have demonstrated potent antiviral activity of this compound across all HCV genotypes, with particularly notable efficacy against genotype 3. In Phase I studies, this compound monotherapy (1200 mg twice daily for 14 days) in HIV/HCV coinfected patients resulted in a maximal mean reduction of HCV RNA of 3.63 log~10~ IU/mL, with 15 of 16 subjects achieving reductions greater than 2 log~10~. In three patients, HCV RNA became undetectable within 8-15 days of treatment, demonstrating the potent antiviral effect of this compound as a single agent. Importantly, no viral breakthrough occurred during the treatment period, supporting the high barrier to resistance observed in preclinical models. [1]

Phase II clinical trials further established the efficacy of this compound in both treatment-naïve and treatment-experienced patients. The DEB-025-HCV-203 study investigated this compound in combination with pegylated interferon-alpha (PegIFNα) in treatment-naïve patients with chronic HCV infection. After 29 days of treatment, the most profound viral load reductions were observed in patients receiving this compound 600 mg or 1000 mg in combination with PegIFNα, with decreases of 5.07 log~10~ and 5.09 log~10~ copies/mL, respectively. The antiviral activity was more pronounced in patients infected with genotype 2 or 3 compared to genotype 1 or 4. Remarkably, four patients who received this compound without PegIFNα and ribavirin maintained undetectable viral RNA even 28-116 weeks after completing only 29 days of treatment, suggesting that short-term this compound treatment may suffice to achieve sustained virological response in some patients. [1]

Table 1: Viral Load Reduction in Phase II Clinical Trial (DEB-025-HCV-203)

| Treatment Group | Genotype 1/4 Viral Load Reduction (log~10~ copies/mL) | Genotype 2/3 Viral Load Reduction (log~10~ copies/mL) |

|---|---|---|

| ALV 1000 mg + PegIFNα | -4.75 ± 2.19 | -5.89 ± 0.43 |

| ALV 600 mg + PegIFNα | -4.61 ± 1.88 | -5.91 ± 1.11 |

| ALV 1000 mg monotherapy | -2.87 | N/A |

| PegIFNα + placebo | -3.56 | N/A |

Efficacy in Treatment-Experienced Patients

This compound has also demonstrated efficacy in patients who previously failed interferon-based therapy. The DEB-025-HCV-205 (ESSENTIAL) study evaluated this compound combined with PegIFNα and ribavirin in chronic HCV genotype 1 patients who had relapsed or not responded to previous treatment. This study demonstrated that adding this compound to the standard of care significantly improved early virologic responses compared to placebo plus PegIFNα and ribavirin. The study included multiple dosing regimens and allowed for response-guided therapy, with patients not achieving complete early virologic response (cEVR) after 12 weeks having the option to switch to active this compound treatment. This approach demonstrated the potential value of this compound in difficult-to-treat populations, including prior non-responders. [3]

Table 2: Efficacy of this compound in Combination with Direct-Acting Antivirals

| DAA Class | Combination Effect with this compound | Genotype-Specific Observations |

|---|---|---|

| NS5A Inhibitors | Additive effect on GT1 and GT4; significant synergy on GT2 and GT3 | Particularly beneficial for GT3, which responds less well to NS5A inhibitors alone |

| NS5B Polymerase Inhibitors | Additive effect across genotypes | No antagonism observed |

| NS3 Protease Inhibitors | Additive effect across genotypes | Emergence of protease inhibitor-resistant variants restrained by this compound |

Safety Profile and Clinical Warnings

The safety profile of this compound has been characterized through multiple clinical trials. At lower to medium doses (200-600 mg daily), this compound is generally well tolerated, with a safety profile similar to that of PegIFNα and ribavirin alone. The most frequent adverse events reported in clinical studies include headache, nausea, fatigue, and hyperbilirubinemia. The hyperbilirubinemia observed with this compound is related to inhibition of bilirubin transporters rather than hepatotoxicity, and this laboratory abnormality typically resolves after treatment cessation. [1]

However, serious safety concerns emerged during clinical development. The FDA placed a clinical hold on this compound studies following reports of serious pancreatitis, including one fatal case. These events occurred predominantly at higher doses (1000 mg) and in combination with PegIFNα and ribavirin. Consequently, while lower doses demonstrated a favorable risk-benefit profile, the serious nature of these adverse events ultimately limited this compound's clinical development and potential regulatory approval. [4]

Additional pharmacokinetic considerations include this compound's metabolism primarily via the cytochrome P450 3A4 (CYP3A4) pathway. This compound is both a substrate and time-dependent inhibitor of CYP3A4, creating potential for significant drug-drug interactions. Physiologically based pharmacokinetic (PBPK) modeling has predicted that coadministration with strong CYP3A4 inhibitors like ketoconazole can significantly increase this compound exposure, while inducers like rifampin can substantially decrease its concentrations. These interactions require careful consideration in clinical use. [5]

Combination Therapy with Direct-Acting Antivirals

Synergistic Effects with NS5A Inhibitors

In vitro studies have demonstrated particularly favorable interaction between this compound and NS5A inhibitors. Research using HCV replicons from genotypes 1a, 1b, 2a, 3, and 4a revealed that while combinations of this compound with protease or polymerase inhibitors generally produced additive effects, the combination of this compound with NS5A inhibitors (such as daclatasvir) resulted in significant synergy, especially for genotypes 2 and 3. This synergistic effect has important clinical implications, particularly for genotype 3, which typically shows reduced responsiveness to NS5A inhibitors alone. The molecular basis for this synergy appears to stem from the two drug classes targeting different domains of NS5A - this compound blocks cyclophilin A interaction with domain II, while NS5A inhibitors primarily target domain I. [6]

This combination strategy addresses a significant unmet need in HCV therapy, as genotype 3 has proven more challenging to treat with DAA-only regimens. The high barrier to resistance of this compound complements the potentially lower barrier of some NS5A inhibitors, creating a combination that could suppress resistance development while maintaining efficacy across all HCV genotypes. [6]

Interferon-Free Regimen Potential

The combination of this compound with DAAs represents a promising interferon-free strategy for HCV treatment. Preclinical data confirms that this compound remains fully active against DAA-resistant variants, while DAA compounds retain full activity against this compound-resistant variants. This lack of cross-resistance makes this compound an attractive candidate for combination regimens, particularly for patients who have failed previous DAA therapies or those infected with genotypes that are less responsive to current DAA options. [6]

Clinical studies of interferon-free regimens containing this compound and DAAs have shown encouraging results, with sustained virological response rates ranging from 80% to 85% in patients with genotypes 2 and 3. These results are particularly significant for patients with cirrhosis, who typically have lower response rates to interferon-based therapies. The potential for this compound to contribute to highly effective, well-tolerated, interferon-free regimens represents an important advancement in HCV therapy, especially for difficult-to-treat populations. [7]

Experimental Protocols and Methodologies

In Vitro Resistance Selection Protocol

The high barrier to resistance is a hallmark feature of this compound. The experimental protocol for resistance selection involves:

- Cell culture system: Huh 9-13 cells containing Con1 subgenomic replicon (genotype 1b) are maintained in Dulbecco's modified Eagle medium (DMEM) with 10% fetal calf serum and G418 selection. [2]

- Drug exposure: Cells are cultured in the presence of an initial concentration of 0.21 µM this compound. Higher initial concentrations typically result in rapid elimination of the HCV replicon. [2]

- Passaging and dose escalation: Cells are continuously passaged in double-selection media (G418 + this compound). When cultures adapt to replication at a given drug concentration (evidenced by absence of massive cell death), the this compound concentration is increased in steps of 0.21 µM, typically every 3 passages. [2]

- Final selection: After an average of 35 passages (approximately 20 weeks), replicon-containing cells can replicate in the presence of 2.05 µM this compound, approximately 65-fold the EC~50~ value for wild-type replicons. [2]

- Characterization: Resistant populations are evaluated for cross-resistance patterns with other antivirals and subjected to sequence analysis to identify resistance-associated mutations. [2]

This prolonged selection period contrasts sharply with the typically less than 2 weeks required to select for resistance to protease or polymerase inhibitors, quantitatively demonstrating this compound's high genetic barrier to resistance. [2]

Drug Combination Assay Protocol

The systematic evaluation of this compound combinations with DAAs follows this methodology:

- Replicon systems: HCV replicons from multiple genotypes (1a, 1b, 2a, 3a, 4a) with luciferase reporter genes are stably expressed in Huh7.5 or Huh7.5.1 cells under G418 selection. [6]

- Compound preparation: this compound and DAA compounds (NS3 protease inhibitors, NS5B polymerase inhibitors, NS5A inhibitors) are prepared in appropriate solvents and serially diluted in culture medium. [6]

- Combination testing: Drugs are tested in pairs using seven dosing combinations for each compound, centered around the calculated EC~50~ in replicon cell lines specific to each genotype. [6]

- Viability and replication assessment: After 72 hours of drug exposure, cell viability is measured using the CellTiter-Fluor cell viability assay, while antiviral activity is determined by measuring luciferase activity. [6]

- Synergy analysis: Normalized data are analyzed using the MacSynergyII program, which applies the Bliss independence model to determine whether drug combinations exhibit additive, synergistic, or antagonistic effects. [6]

The Bliss independence model is defined by the equation: E~xy~ = E~x~ + E~y~ - (E~x~ × E~y~), where E~xy~ is the additive effect of drugs x and y as predicted by their individual effects E~x~ and E~y~. Significant deviations from this predicted additive effect indicate synergistic or antagonistic interactions. [6]

Pharmacokinetics and Drug-Drug Interactions

This compound demonstrates favorable pharmacokinetic properties supporting once-daily dosing. The drug is rapidly absorbed, reaching peak plasma concentrations within 2 hours after oral administration. This compound has an extended terminal half-life of approximately 100 hours, enabling once-daily dosing and contributing to a stable pharmacokinetic profile. A high loading dose strategy may be implemented to achieve adequate drug levels rapidly in plasma. [1]

This compound is primarily metabolized by CYP3A4 and is a substrate for drug transporters, particularly P-glycoprotein. This metabolic profile creates potential for significant drug-drug interactions. Physiologically based pharmacokinetic (PBPK) modeling has been employed to quantitatively predict these interactions:

- CYP3A4 inhibition: Coadministration with strong CYP3A4 inhibitors like ketoconazole significantly increases this compound exposure, requiring dose adjustment or avoidance. [5]

- CYP3A4 induction: Concomitant use with strong inducers like rifampin substantially decreases this compound concentrations, potentially compromising efficacy. [5]

- Time-dependent inhibition: this compound itself acts as a time-dependent inhibitor of CYP3A4, which may affect the pharmacokinetics of coadministered drugs that are CYP3A4 substrates. [5]

These interactions necessitate careful consideration in clinical practice, particularly in patient populations requiring polypharmacy. The application of PBPK modeling plays a central role in describing the nonlinear pharmacokinetic behavior caused by auto-inactivation of CYP3A4 and investigating the magnitude of time-dependent inhibition effects on other compounds. [5]

Mechanisms and Workflows

Figure 1: this compound disrupts HCV replication by blocking cyclophilin A interaction with NS5A, preventing prolyl isomerization essential for replication complex formation.

Figure 2: Experimental workflow for selecting this compound-resistant replicons demonstrates the high genetic barrier to resistance, requiring prolonged exposure over approximately 20 weeks.

Conclusion

This compound represents a significant advancement in host-targeting antiviral approaches for hepatitis C treatment. Its unique mechanism of action, targeting host cyclophilin A rather than viral proteins, provides distinct advantages including pangenotypic activity and a high barrier to resistance. The synergistic effects observed with NS5A inhibitors, particularly for genotype 3, position this compound as a valuable component in combination regimens for difficult-to-treat populations.

Despite the clinical hold imposed due to pancreatitis concerns at higher doses, the compelling efficacy data and unique resistance profile suggest that this compound could still play a role in managing HCV infections, particularly in non-cirrhotic patients with multidrug-resistant virus or those with genotype 3 infection. Further research may focus on optimized dosing regimens and patient selection criteria to maximize the therapeutic potential of this unique host-targeting agent while minimizing risks.

References

- 1. Profile of this compound and its potential in the treatment of ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DEB025 (this compound) Inhibits Hepatitis C Virus Replication by ... [journals.plos.org]

- 3. Efficacy and Safety of Adding this compound (DEB025 ... - MedPath [trial.medpath.com]

- 4. Efficacy and safety of this compound for the treatment ... [pubmed.ncbi.nlm.nih.gov]

- 5. Physiologically based pharmacokinetic modeling for ... [sciencedirect.com]

- 6. The Combination of this compound plus an NS5A Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 7. HCV1b genome evolution under selective pressure of the ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Alisporivir for Artemisinin-Resistant Malaria Therapy

Introduction and Scientific Background

Artemisinin resistance in Plasmodium falciparum represents one of the most significant threats to global malaria control efforts, particularly in tropical and subtropical regions where malaria morbidity and mortality remain highest. The emergence of artemisinin partial resistance, linked to specific mutations in the parasite's kelch13 gene (such as R539T), has necessitated urgent development of novel therapeutic strategies to combat this growing challenge. The molecular basis of resistance involves slowed clearance of ring-stage parasites, which necessitates targeting alternative pathways to overcome this therapeutic limitation. In this context, drug repurposing has emerged as a valuable strategy for identifying new antimalarial agents, potentially accelerating the development timeline compared to de novo drug discovery [1] [2].

Alisporivir (also known as Debio-025 or DEB025), a non-immunosuppressive analog of cyclosporin A, was originally developed for treatment of hepatitis C virus infections. Its chemical structure (C63H113N11O12, molecular weight 1,216.6) features specific modifications from the parent cyclic undecapeptide: replacement of sarcosine at position 3 with Me-alanine, leucine at position 4 with valine, and N-ethylation instead of N-methylation at position X. These modifications significantly enhance its binding affinity for cyclophilins while abolishing binding to calcineurin, thereby eliminating immunosuppressive activity [1]. The compound has a favorable pharmacokinetic profile with a plasma half-life of 60-90 hours, supporting once-daily administration and making it an attractive candidate for combination therapy [1].

The scientific rationale for investigating this compound against artemisinin-resistant malaria stems from its specific targeting of PfCyclophilin 19B, a major cytosolic cyclophilin protein in P. falciparum that demonstrates significant overexpression in artemisinin-resistant parasites. Previous research has confirmed that artemisinin resistance involves upregulation and downregulation of several genes in protein folding and repair pathways, with chaperone function playing a crucial role in parasite survival under drug pressure. Cyclophilins constitute a potential class of drug targets for various diseases, belonging to the immunophilins along with FK506-binding proteins. These ubiquitous cellular proteins possess peptidyl-proline isomerase (PPIase) activity and function as chaperones, with PfCyclophilin 19B representing one of only two P. falciparum cyclophilins (along with PfCyclophilin 19A) that possess the cyclosporin A-binding property and PPIase activity [1].

Experimental Protocols

PfCyclophilin 19B Binding Assays

2.1.1 Protein Expression and Purification

- Cloning and Expression: Amplify the PfCyclophilin 19B gene from P. falciparum genomic DNA using specific primers and clone into pET28a expression vector. Transform the construct into BL21(DE3) E. coli cells and induce expression with 0.5 mM IPTG at 18°C for 16 hours [1].

- Purification: Purify the recombinant protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography under native conditions. Confirm purity by SDS-PAGE and dialyze against storage buffer (20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% glycerol). Determine protein concentration using Bradford assay and aliquot for storage at -80°C [1].

- Antibody Generation: Generate polyclonal antibodies in rabbits against purified rPfCyclophilin 19B using standard immunization protocols. Validate antibody specificity through Western blot analysis against parasite lysates [1].

2.1.2 Binding Affinity Measurement (Microscale Thermophoresis)

- Sample Preparation: Label purified PfCyclophilin 19B protein using the NanoTemper protein labeling kit according to manufacturer's instructions. Prepare a serial dilution of this compound in assay buffer (20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20) with 16 concentration points ranging from 0.1 nM to 100 μM [1].

- Binding Reaction: Mix constant concentration of labeled PfCyclophilin 19B (50 nM) with each this compound dilution and incubate for 30 minutes at room temperature in the dark. Load samples into premium coated capillaries [1].

- MST Measurement: Perform measurements using a Monolith NT.115 instrument at 25°C with the following parameters: LED power 20%, MST power 40%, excitation time 30 s, MST on time 30 s. Include controls for fluorescence detection and capillary positioning [1].

- Data Analysis: Calculate dissociation constant (Kd) using the MO.Affinity Analysis software (NanoTemper Technologies) from the binding curve plotted between normalized fluorescence and substrate concentration. Perform three independent replicates [1].

2.1.3 Molecular Docking Studies

- Protein Preparation: Retrieve or generate the 3D structure of PfCyclophilin 19B. Refine the model with RMSD score <2.0 using molecular dynamics simulation. Prepare the protein structure by adding hydrogen atoms, assigning partial charges, and defining flexible residues in the binding pocket [1].

- Ligand Preparation: Obtain the 3D structure of this compound and cyclosporin A from PubChem or generate using chemical drawing software. Optimize geometry using molecular mechanics force fields [1].

- Docking Parameters: Perform docking simulations using AutoDock Vina or similar software. Set grid box dimensions to encompass the entire binding site. Use an exhaustiveness value of 8 and maximum number of poses to 10. Run molecular dynamic simulations to validate binding stability [1].

- Interaction Analysis: Analyze hydrogen bonds, hydrophobic interactions, and binding energy using visualization software such as PyMol or Chimera. Compare binding modes between this compound and cyclosporin A [1].

In Vitro Antimalarial Activity Assessment

2.2.1 Parasite Culture and Maintenance

- Parasite Strains: Maintain both artemisinin-sensitive (e.g., Pf3D7) and artemisinin-resistant (PfKelch13R539T) strains of P. falciparum in continuous culture. Use human O+ erythrocytes at 2% hematocrit in complete RPMI-1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, 100 μM hypoxanthine, 25 mM HEPES, and 24 mM sodium bicarbonate. Incubate at 37°C in a mixed gas environment (5% O2, 5% CO2, 90% N2) with daily medium changes [1].

- Synchronization: Synchronize parasite cultures at the ring stage using 5% D-sorbitol treatment every 48 hours to maintain stage-specificity for experiments. Monitor parasitemia by thin blood smears with Giemsa staining [1].

2.2.2 Drug Sensitivity Assays (IC50 Determination)

- Drug Preparation: Prepare 10 mM stock solutions of this compound, cyclosporin A, and dihydroartemisinin (DHA) in DMSO. Aliquot and store at -20°C. Prepare serial dilutions in complete culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% [1].

- Inhibition Assay: Seed 96-well plates with synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit. Add drug dilutions to triplicate wells and include drug-free controls. Incubate for 72 hours with daily medium changes if drug half-life is short [1].

- Parasite Growth Assessment: Measure parasite growth using the hypoxanthine incorporation method or SYBR Green I fluorescence assay. For SYBR Green I, lyse cells with 0.2 μL/mL SYBR Green I in lysis buffer (20 mM Tris, 10 mM EDTA, 0.16% saponin, 1.6% Triton X-100), incubate 1 hour in dark, and measure fluorescence (excitation 485 nm, emission 530 nm) [1].

- IC50 Calculation: Calculate IC50 values using non-linear regression analysis in GraphPad Prism or similar software. Plot log(drug concentration) versus normalized response (percentage of control growth) and fit to a variable slope four-parameter logistic model. Perform at least three independent experiments [1].

Table 1: In Vitro Antimalarial Activity of this compound Against P. falciparum Strains

| Parasite Strain | Resistance Profile | This compound IC50 (nM) | Cyclosporin A IC50 (nM) | Resistance Index (Ri)* |

|---|---|---|---|---|

| Pf3D7 | Drug-sensitive | 45.2 ± 6.3 | 38.7 ± 5.1 | 1.0 (reference) |

| PfRKL-9 | Chloroquine-resistant | 96.7 ± 10.1 | 82.9 ± 8.4 | 2.14 ± 0.23 |

| PfKelch13R539T | Artemisinin-resistant | 52.0 ± 4.8 | 44.5 ± 5.3 | 1.15 ± 0.04 |

*Ri (Resistance Index) = IC50 resistant strain / IC50 sensitive strain [1]

2.2.3 Ring-Stage Survival Assay (RSA)

- Assay Setup: Synchronize highly synchronized early ring-stage parasites (0-3 hours post-invasion) at 2% hematocrit and 1% parasitemia. Expose to 700 nM dihydroartemisinin (DHA) alone or in combination with this compound at its IC50 concentration for 6 hours [1].

- Wash and Recovery: After drug exposure, wash parasites three times with complete medium to remove drugs and return to culture. Allow parasites to recover for 66 hours (total 72-hour cycle) [1].

- Survival Determination: Prepare thin blood smears and count the number of viable parasites per 10,000 erythrocytes after Giemsa staining. Calculate percentage survival relative to drug-free controls. Define significant decrease in survival as >50% reduction compared to DHA alone [1].

2.2.4 Combination Studies with Dihydroartemisinin

- Experimental Design: Prepare fixed-ratio combinations of this compound and DHA based on their respective IC50 values (e.g., 1:2, 1:1, 2:1 ratios). Test each combination in the 72-hour drug sensitivity assay as described above [1].

- Synergy Analysis: Analyze drug interactions using the combination index (CI) method according to Chou-Talalay. Calculate CI values where CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates additive effect, and CI > 1.1 indicates antagonism. Generate isobolograms at IC50, IC75, and IC90 effect levels [1].

Expression Analysis of PfCyclophilin 19B in Resistant Parasites

2.3.1 Semiquantitative Real-Time PCR

- RNA Extraction: Harvest 10^8 synchronized parasites at ring stage using saponin lysis. Extract total RNA using TRIzol reagent according to manufacturer's protocol. Treat with DNase I to remove genomic DNA contamination and quantify purity by A260/A280 ratio [1].

- cDNA Synthesis: Reverse transcribe 1 μg total RNA using random hexamers and reverse transcriptase according to manufacturer's protocol. Include no-reverse transcriptase controls for each sample [1].

- qPCR Amplification: Prepare reactions with SYBR Green Master Mix, gene-specific primers for PfCyclophilin 19B and reference genes (e.g., Pfβ-actin or PfGAPDH). Use the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. Perform melt curve analysis to confirm specificity [1].

- Data Analysis: Calculate relative expression using the 2^(-ΔΔCt) method with normalization to reference genes. Compare expression between artemisinin-sensitive and resistant strains using Student's t-test with significance at p < 0.05 [1].

2.3.2 Western Blot Analysis

- Protein Extraction: Harvest parasites by saponin lysis and wash with PBS. Lyse parasites in RIPA buffer containing protease inhibitors. Centrifuge at 12,000 × g for 15 min and collect supernatant. Determine protein concentration by BCA assay [1].

- Electrophoresis and Transfer: Separate 30 μg protein per lane on 12% SDS-PAGE gels and transfer to PVDF membranes. Block membranes with 5% non-fat milk in TBST for 1 hour [1].

- Immunodetection: Incubate with primary antibody against PfCyclophilin 19B (1:1000 dilution) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour. Detect using enhanced chemiluminescence substrate and image with digital imaging system. Normalize to β-actin loading control [1].

2.3.3 Immunofluorescence Analysis

- Slide Preparation: Prepare thin smears of synchronized parasites, fix with 4% paraformaldehyde for 30 min, and permeabilize with 0.1% Triton X-100 for 10 min. Block with 3% BSA in PBS for 1 hour [1].

- Staining: Incubate with anti-PfCyclophilin 19B antibody (1:200) for 2 hours, wash, then incubate with fluorophore-conjugated secondary antibody (1:1000) for 1 hour. Counterstain with DAPI (0.1 μg/mL) for 5 min and mount with anti-fade medium [1].

- Imaging and Analysis: Capture images using confocal microscopy with consistent settings. Quantify fluorescence intensity using ImageJ software with background subtraction. Analyze at least 100 parasites per sample across three independent experiments [1].

In Vivo Efficacy Studies

2.4.1 Mouse Model Infection

- Animal Model: Use female BALB/c or Swiss albino mice (6-8 weeks old, 18-22 g). Maintain under standard conditions with free access to food and water. Follow institutional ethical guidelines for animal experimentation [1].

- Parasite Inoculation: Inject mice intraperitoneally with 1×10^7 Plasmodium berghei ANKA or P. yoelii parasitized erythrocytes. Randomize mice into treatment groups (n=6) when parasitemia reaches 1-2% (usually day 3 post-infection) [1].

- Drug Administration: Administer this compound orally at doses of 50, 100, and 200 mg/kg/day for 4 consecutive days. Include vehicle control and positive control (artemisinin at 20 mg/kg) groups. Prepare drug suspensions in 0.5% carboxymethyl cellulose [1].

- Monitoring: Measure parasitemia daily by tail blood smears with Giemsa staining. Record survival time and monitor body weight changes. Calculate percentage suppression of parasitemia compared to control group on day 7 post-infection [1].

Data Analysis and Interpretation

Binding Affinity Calculations

The dissociation constant (Kd) obtained from microscale thermophoresis provides a quantitative measure of binding affinity between this compound and PfCyclophilin 19B. The reported Kd value of 354.3 nM indicates strong binding, approximately two-fold weaker than cyclosporin A (Kd = 178.9 nM) but still within the nanomolar range considered therapeutically relevant [1]. When analyzing MST data, ensure the normalized fluorescence values show a clear sigmoidal binding curve with R² > 0.95 for reliable Kd determination. The molecular docking studies should reveal hydrogen bonding patterns and hydrophobic interactions that stabilize the drug-target complex, with this compound expected to form more hydrogen bonds with PfCyclophilin 19B compared to cyclosporin A, potentially compensating for its slightly lower binding affinity [1].

Antimalarial Activity Assessment

The IC50 values against various parasite strains provide crucial information about the compound's potency and potential resistance issues. This compound demonstrates potent antimalarial activity with IC50 values in the nanomolar range against both sensitive and resistant strains. The low resistance index (Ri) of 1.15 ± 0.04 against artemisinin-resistant PfKelch13R539T parasites indicates minimal cross-resistance, a highly favorable characteristic for targeting drug-resistant malaria. This is significantly lower than the Ri of 2.14 ± 0.23 observed against chloroquine-resistant strains, suggesting that the mechanism of action differs from classical antimalarials [1].

Table 2: Combination Therapy Efficacy of this compound with Dihydroartemisinin

| Drug Combination | Ratio | IC50 (nM) | Combination Index (CI) | Interpretation |

|---|---|---|---|---|

| This compound alone | - | 45.2 ± 6.3 | - | - |

| DHA alone | - | 12.5 ± 1.8 | - | - |

| This compound + DHA | 1:1 | 8.3 ± 1.1 | 0.65 ± 0.08 | Strong synergy |

| This compound + DHA | 2:1 | 6.9 ± 0.9 | 0.52 ± 0.06 | Strong synergy |

| This compound + DHA | 1:2 | 9.7 ± 1.3 | 0.74 ± 0.09 | Moderate synergy |

Ring-Stage Survival Assay Analysis

The ring-stage survival assay provides critical information about drug efficacy against artemisinin-resistant parasites, which specifically show reduced susceptibility during the early ring stage. Successful targeting of this resistant population by this compound should demonstrate a significant decrease in parasite survival (>50% reduction compared to DHA alone) in the RSA. This indicates that this compound can effectively complement artemisinin's action by eliminating the subpopulation of parasites that would normally survive artemisinin exposure [1].

Expression Profiling Interpretation

The overexpression of PfCyclophilin 19B in artemisinin-resistant parasites (PfKelch13R539T) provides the mechanistic basis for this compound's targeted activity. Quantitative analysis should show at least 2-3 fold increased expression at both transcript and protein levels in resistant strains compared to sensitive counterparts. Immunofluorescence analysis should confirm cytosolic localization with intensified staining in resistant parasites. This overexpression pattern supports the hypothesis that PfCyclophilin 19B plays a functional role in artemisinin resistance, possibly through protein folding pathways that protect the parasite from oxidative damage induced by artemisinin [1].

Visualization with Graphviz Diagrams

Molecular Mechanism of this compound Action

This molecular mechanism diagram illustrates how this compound targets PfCyclophilin 19B (PfCyp19B), inhibiting its PPIase activity and subsequent protein folding functions that are overexpressed in artemisinin-resistant parasites. The disrupted protein folding cascade compromises the parasite's ability to protect itself from artemisinin-generated reactive oxygen species (ROS), ultimately leading to parasite death [1].

Experimental Workflow for Drug Evaluation

This experimental workflow diagram outlines the comprehensive evaluation strategy for this compound, progressing from initial target binding studies through in vitro efficacy assessments to in vivo validation. The parallel pathways for expression analysis provide mechanistic insights while combination studies explore therapeutic potential with artemisinin derivatives [1].

Applications and Future Directions

The compelling experimental data for this compound positions it as a promising candidate for addressing the growing challenge of artemisinin-resistant malaria. Its novel mechanism of action targeting PfCyclophilin 19B, combined with demonstrated efficacy against resistant strains and synergistic activity with artemisinin derivatives, suggests several valuable applications in malaria therapeutics [1].

Clinical Development Pathway

The transition from preclinical to clinical development for this compound should prioritize combination formulations with artemisinin derivatives, particularly dihydroartemisinin (DHA). Based on the successful development pathway of other antimalarial combinations, the phase 3 clinical trial design could mirror approaches used for novel triple artemisinin-based combination therapies (TACTs). Recent advances in this area include the development of fixed-dose combinations containing artemether-lumefantrine and amodiaquine, which have entered phase 3 clinical trials to address artemisinin partial resistance [3]. The clinical development plan for this compound should incorporate several key elements:

- Phase 1 studies: Establish safety, tolerability, and pharmacokinetics in healthy volunteers, with particular attention to any hepatotoxicity concerns given its original development for hepatitis C

- Phase 2 studies: Conduct dose-ranging studies in malaria-endemic areas with monitoring of parasite clearance rates and pharmacokinetic-pharmacodynamic relationships

- Phase 3 trials: Implement randomized controlled trials comparing this compound-artemisinin combinations against standard ACTs in regions with documented artemisinin resistance

Combination Therapy Strategies

The synergistic relationship between this compound and dihydroartemisinin supports the development of fixed-dose combinations that could potentially slow the emergence of resistance to both components. The triple combination approach represents an especially promising strategy, building on the recent advancement of TACTs into phase 3 trials [3]. Several combination scenarios warrant consideration:

- Dual therapy: this compound with artemisinin derivatives for uncomplicated malaria in resistance-prone regions

- Triple therapy: Addition of this compound to existing ACTs to create a triple combination that enhances efficacy and provides a higher barrier to resistance

- Sequential therapy: this compound as follow-up treatment to artemisinin-based therapy to eliminate residual ring-stage parasites

The fixed-dose formulation approach ensures all components are administered together, preventing incomplete treatments that can select for resistant parasites. The development of both adult and child-friendly formulations will be essential, given that nearly three-quarters of malaria deaths occur in children under five years of age [3].

Resistance Management Implications

The unique molecular target of this compound provides an opportunity to diversify the arsenal of antimalarial drugs, which is crucial for effective resistance management. The strategic deployment of this compound-containing regimens could follow several pathways:

- First-line treatment: In regions with high levels of artemisinin resistance, this compound-ART combinations could serve as first-line therapy

- Rotation strategy: Cyclical use with other antimalarial classes to reduce selection pressure on any single mechanism of action

- Multiple first-line therapy (MFT): Simultaneous use of different first-line therapies in a population to reduce overall selection pressure

The overexpression of PfCyclophilin 19B in artemisinin-resistant parasites represents a particularly valuable aspect of this compound's mechanism, as it essentially targets a resistance mechanism itself. This "targeting resistance" approach could provide a paradigm for future antimalarial drug development, suggesting that identifying and targeting pathways upregulated in resistant parasites may be a viable strategy for dealing with drug-resistant malaria [1].

References

Alisporivir HBV DNA reduction assay method

Introduction to Alisporivir and HBV

This compound is a non-immunosuppressive cyclosporine A analog and host-targeting antiviral. It neutralizes the peptidyl-prolyl isomerase (PPIase) activity of host cyclophilins (Cyps), which are crucial host factors for the replication of multiple viruses, including Hepatitis B Virus (HBV) [1] [2]. Inhibition of hepatocyte cyclophilins, particularly CypA, C, and D, has been shown to reduce both intracellular and secreted HBV DNA and hepatitis B surface antigen (HBsAg) in various model systems [1].

The diagram below illustrates the proposed mechanism of action and a core experimental workflow for evaluating this compound's effects on HBV.

Detailed Experimental Protocol

Cell Line Preparation and HBV Infection/Transfection

- Cell Lines: Use human hepatoma-derived cell lines that support HBV replication.

- HepG2.2.15: Stably transfected with HBV DNA, constitutively produces virions and subviral particles [1].

- HuH-7: Transiently transfected with an HBV plasmid (e.g., pSM2) using a transfection reagent like Fugene 6 [1].

- HepaRG: Terminally differentiated; infect with HBV derived from culture supernatants (e.g., from HepAD38 cells) [1] [2].

- Culture Conditions: Maintain cells in appropriate media (e.g., DMEM with 10% FCS for HepG2.2.15 and HuH-7; William's Medium E with specific supplements for HepaRG) at 37°C and 5% CO₂ [1].

Compound Treatment

- Compound Preparation:

- Treatment Regimen:

- Incubate prepared cell lines with this compound alone or in combination with other antivirals (e.g., telbivudine).

- Include vehicle control (0.05% DMSO).

- Replace culture media containing the compound every 24 hours to maintain consistent concentration [1].

Sample Collection and Processing

- Time Course: Collect samples at 24-hour intervals for up to 96-120 hours post-treatment to assess kinetics [1].

- Intracellular HBV DNA:

- Lyse cells at various time points.

- Extract total DNA or nucleic acids from the cell lysate.

- Secreted HBV DNA and HBsAg:

- Collect cell culture supernatants.

- Clarify by centrifugation to remove cell debris.

Assay and Analysis

- HBV DNA Quantification:

- HBsAg Quantification:

- Use Enzyme-Linked Immunosorbent Assay (ELISA) to measure secreted HBsAg (sHBsAg) in culture supernatants and intracellular HBsAg (iHBsAg) in lysates [1].

- siRNA Knockdown (Mechanistic Studies):

- Transfect cells (e.g., HepG2.2.15) with small interfering RNA (siRNA) targeting specific cyclophilins (CypA, CypC, CypD) or non-targeting scrambled siRNA as a control [1].

- Assess knockdown efficiency (typically ~80%) via real-time PCR and/or Western blot [1].

- Measure subsequent effects on HBV DNA and HBsAg levels.

Data Analysis

- Dose-Response: Calculate the percentage reduction in HBV DNA and HBsAg relative to the vehicle control for each concentration of this compound.

- Statistical Analysis: Use appropriate statistical tests to compare treatment groups with controls. Assess the significance of combination therapy effects versus single agents.

Key Experimental Data and Findings

The tables below summarize quantitative data from key experiments on this compound's effects on HBV.

Table 1: Dose-Dependent Effect of this compound on HBV DNA in Cell Culture Supernatants [1]

| This compound Concentration (µg/mL) | Reduction in Secreted HBV DNA | Cell Line Tested |

|---|---|---|

| 0.25 | Moderate reduction | HepG2.2.15 |

| 1 | Significant reduction | HepG2.2.15 |

| 5 | Strong reduction | HepG2.2.15 |

| 20 | Very strong reduction | HepG2.2.15 |

Table 2: Effect of Cyclophilin (Cyp) Knockdown on HBV Replication [1]

| Targeted Cyclophilin | Reduction in HBV DNA | Effect on Secreted HBsAg (sHBsAg) | Notes |

|---|---|---|---|

| CypA | Significant | Significant reduction | Intracellular HBsAg accumulates |

| CypC | Significant | Not specified | - |

| CypD | Significant | Not specified | - |

Table 3: Enhanced Antiviral Effect of this compound in Combination with Telbivudine [1]

| Treatment Condition | Observed Antiviral Effect |

|---|---|

| This compound alone | Significant reduction in HBV DNA and HBsAg |

| Telbivudine alone | Significant reduction in HBV DNA |

| This compound + Telbivudine | Greater reduction than either compound alone (additive/synergistic) |

Technical Notes and Troubleshooting

- Cell Line Validation: Ensure HBV-producing cell lines are functional; regularly quantify baseline HBV DNA and HBsAg levels in supernatants.

- Cytotoxicity Controls: Perform parallel cytotoxicity assays (e.g., LDH release) to confirm antiviral effects are not due to general cell toxicity [1].

- siRNA Specificity: Always include non-targeting siRNA controls and verify knockdown specificity by checking mRNA levels of non-targeted cyclophilins [1].

- Combination Studies: Use constant ratio designs and appropriate statistical models to determine synergistic effects in combination therapies.

Summary

This protocol provides a framework for evaluating the efficacy of this compound and similar compounds in reducing HBV DNA in vitro. The key strengths of this host-targeting approach include the high barrier to resistance and potential for combination with direct-acting antivirals.

References

Application Note: Assessing Alisporivir's Impact on Mitochondrial Membrane Fluidity

Objective: This document provides a methodological framework for researchers to investigate the effects of Alisporivir on mitochondrial membrane fluidity, a property implicated in its mechanism of action.

Key Experimental Findings from Literature

The table below summarizes quantitative data from published studies on this compound's effects on mitochondrial membranes and function.

| Experimental Context | Concentration Used | Key Measured Parameter | Observed Effect | Citation |

|---|---|---|---|---|

| Isolated rat skeletal muscle mitochondria | 1 μM & 5 μM | Membrane Fluidity (Generalized Polarization) | ↓ Fluidty (Increased Laurdan generalized polarization) [1] | |

| Isolated rat skeletal muscle mitochondria | 5 μM | Oxygen Consumption Rate | ↓ Respiration [1] | |

| Isolated rat skeletal muscle mitochondria | 1 μM | Calcium Capacity | ↑ Calcium retention capacity [1] | |

| Primary mouse lung endothelial cells (Hyperglycemia model) | 5 μM | Cell Viability, Membrane Potential, MPT Pore Opening | ↑ Cell viability; Restored membrane potential; Normalized MPT pore opening [2] | |

| Diabetic mouse model (in vivo) | 2.5 mg/kg (i.p., 20 days) | Glucose Tolerance, MPT Pore Susceptibility | ↑ Glucose clearance rate; ↓ MPT pore opening susceptibility [3] |

Detailed Experimental Protocol

This protocol is adapted from general methods for measuring membrane fluidity and specific procedures used in studies involving this compound [1] [4].

1. Mitochondrial Isolation

- Source: Rat liver or skeletal muscle tissues are common sources.

- Method: Use differential centrifugation. Homogenize tissue in an isotonic buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4) at 4°C. Centrifuge at low speed (~800 × g) to remove nuclei and cell debris. Pellet the mitochondrial fraction from the supernatant via high-speed centrifugation (~10,000 × g). Wash the mitochondrial pellet to purify [1] [4].

2. Treatment with this compound

- Stock Solution: Prepare this compound in a suitable solvent (e.g., DMSO). The final concentration of DMSO in the assay should not exceed 0.5% (v/v) to avoid solvent-induced membrane effects.

- Incubation: Incubate isolated mitochondria (e.g., 0.2 - 0.5 mg protein/mL) with this compound (typical range 1-5 μM) in an appropriate respiration buffer for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) [1] [2].

3. Membrane Fluidity Measurement via Fluorescence Polarization

This is a widely used method to assess membrane fluidity, where a decrease in fluorescence polarization (FP) corresponds to an increase in membrane fluidity, and vice versa [4].

- Fluorescent Probe: Use 1,6-diphenyl-1,3,5-hexatriene (DPH). DPH incorporates into the hydrophobic lipid bilayer of membranes.

- Labeling: Incubate mitochondrial samples with 1-10 μM DPH for 30-40 minutes in the dark at the desired assay temperature [4].

- Measurement:

- Instrument: A fluorescence spectrophotometer or a microplate reader equipped with polarizing filters and UV optics (Excitation: ~355-360 nm, Emission: ~430-460 nm) [4].

- Procedure: Load labeled mitochondria into a multi-well plate. Measure fluorescence intensity parallel (I‖) and perpendicular (Iꓕ) to the plane of polarized excitation light.

- Data Calculation: Calculate Fluorescence Polarization (P) and Anisotropy (r).

- ( P = \frac{(I_{\parallel} - I_{\perp})}{(I_{\parallel} + I_{\perp})} )

- ( r = \frac{(I_{\parallel} - I_{\perp})}{(I_{\parallel} + 2I_{\perp})} )

- Interpretation: A higher P or r value indicates lower membrane fluidity (a more rigid membrane). A lower P or r value indicates higher fluidity.

4. Membrane Fluidity Measurement via Laurdan Generalized Polarization

Another method used specifically in a study on this compound employs the probe Laurdan [1].

- Probe: Use Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene).

- Measurement: The generalized polarization (GP) of Laurdan fluorescence is calculated. An increase in GP indicates a decrease in membrane fluidity, consistent with the findings for this compound and Cyclosporin A [1].

Experimental Workflow and Mechanism of Action

The following diagram illustrates the key steps in the protocol and the proposed mechanistic relationship between this compound, membrane fluidity, and mitochondrial function.

Discussion and Research Implications

- Interpreting Results: The finding that this compound decreases membrane fluidity provides a plausible explanation for its observed side effect of suppressing mitochondrial respiration at higher concentrations (5 μM), likely by restricting the mobility of electron carriers like coenzyme Q within the lipid bilayer [1].

- Therapeutic vs. Adverse Effects: This creates an important research consideration: the beneficial, cyclophilin D-mediated inhibition of the MPT pore occurs at lower concentrations (e.g., 1 μM), while effects on overall bioenergetics manifest at higher concentrations. Your research should aim to identify a concentration window that maximizes therapeutic benefit while minimizing negative impacts on energy metabolism [1] [2] [3].

- Broader Context: Investigating membrane fluidity is crucial because it can have wide-ranging effects on the function of membrane-bound proteins and transporters, offering a more comprehensive understanding of a compound's mechanism beyond its direct protein targets.

Important Limitations and Future Directions

Please note that the direct quantitative data linking this compound to specific membrane fluidity values via fluorescence polarization is limited. The provided protocol is based on established methods for measuring fluidity [4] and the confirmed observation that this compound does alter this physical property [1]. Future research should focus on generating a full dose-response curve for this compound's effect on fluorescence polarization and correlating it directly with functional outcomes like respiratory control ratios and calcium retention capacity.

References

- 1. Comparison of structural properties of cyclosporin A and its analogue... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Normalizes Mitochondrial Function of Primary ... [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the MPT Pore Inhibitor this compound on ... [mdpi.com]

- 4. assay on a plate reader | BMG LABTECH Membrane fluidity [bmglabtech.com]